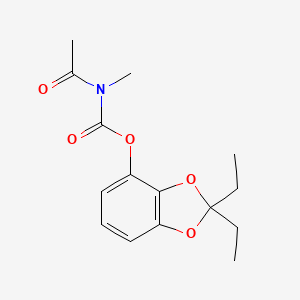
Tryptophan tetramate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tryptophan tetramate is a derivative of the essential amino acid tryptophan. Tryptophan is known for its role in protein biosynthesis and as a precursor to several important biomolecules, including serotonin and melatonin. This compound, due to its unique structure, has garnered interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tryptophan tetramate typically involves the modification of the tryptophan molecule. One common method includes the reaction of tryptophan with specific reagents under controlled conditions to introduce the tetramate group. This process often requires the use of catalysts and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using automated reactors. The process is optimized for yield and efficiency, often incorporating steps such as purification through chromatography and crystallization to ensure the final product meets industry standards.
化学反応の分析
Types of Reactions: Tryptophan tetramate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another, often facilitated by catalysts.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehydrogenated forms of the compound.
科学的研究の応用
Tryptophan tetramate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and its interaction with enzymes.
Medicine: Investigated for its potential therapeutic effects, including its role in modulating neurotransmitter levels.
Industry: Utilized in the production of pharmaceuticals and as a precursor in the synthesis of other bioactive compounds.
作用機序
The mechanism of action of tryptophan tetramate involves its interaction with various molecular targets. It can bind to specific receptors or enzymes, influencing biochemical pathways. For instance, its role in serotonin synthesis involves the activation of tryptophan hydroxylase, leading to increased production of serotonin, which affects mood and sleep.
類似化合物との比較
Tryptophan: The parent compound, essential for protein synthesis and a precursor to serotonin and melatonin.
Tryptamine: A derivative of tryptophan, involved in the synthesis of neurotransmitters.
Serotonin: A neurotransmitter synthesized from tryptophan, involved in regulating mood and sleep.
Uniqueness: Tryptophan tetramate is unique due to its specific structural modifications, which confer distinct chemical properties and biological activities. Unlike tryptophan, which is primarily involved in protein synthesis, this compound has specialized applications in research and industry due to its enhanced reactivity and potential therapeutic benefits.
特性
CAS番号 |
34300-68-0 |
|---|---|
分子式 |
C15H14N2O3 |
分子量 |
270.28 g/mol |
IUPAC名 |
4-acetyl-3-hydroxy-2-(1H-indol-3-ylmethyl)-1,2-dihydropyrrol-5-one |
InChI |
InChI=1S/C15H14N2O3/c1-8(18)13-14(19)12(17-15(13)20)6-9-7-16-11-5-3-2-4-10(9)11/h2-5,7,12,16,19H,6H2,1H3,(H,17,20) |
InChIキー |
FGDVVSQPCDILGJ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(C(NC1=O)CC2=CNC3=CC=CC=C32)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Bicyclo[2.2.1]heptane-2,3-diyl dimethanesulfonate](/img/structure/B14674676.png)


![14,15-dimethoxy-2,10,18-triazatetracyclo[8.8.0.02,7.012,17]octadeca-1(18),12,14,16-tetraen-11-one](/img/structure/B14674692.png)



![3-{[(Methylsulfanyl)carbonyl]amino}phenyl tert-butylcarbamate](/img/structure/B14674720.png)
